- Manipulating fatty acid biosynthesis in microalgae for biofuel through protein-protein interactions, PLoS One, 2012, 7(9),

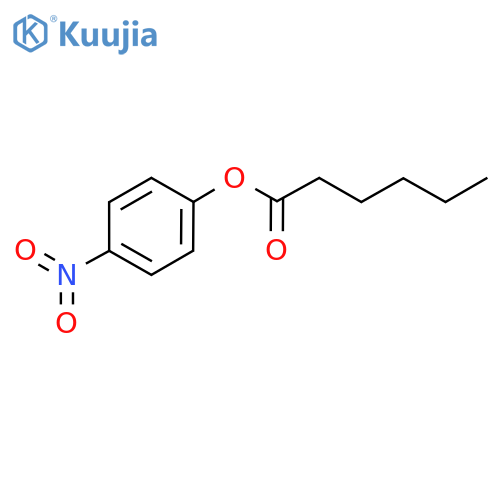

Cas no 956-75-2 (4-Nitrophenyl hexanoate)

4-Nitrophenyl hexanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Nitrophenyl Hexanoate

- Hexanoic acid,4-nitrophenyl ester

- N-CAPROIC ACID 4-NITROPHENYL ESTER

- Hexanoic Acid 4-Nitrophenyl Ester

- p-nitrophenyl caproate

- Hexanoic acid, 4-nitrophenyl ester

- p-Nitrophenyl hexanoate

- 4-NITROPHENYL CAPROATE

- AK119002

- 4-Nitrophenyl hexanoate #

- OLRXUEYZKCCEKK-UHFFFAOYSA-

- OLRXUEYZKCCEKK-UHFFFAOYSA-N

- ST2411580

- AX8244418

- Hexanoic acid, p-nitrophenyl ester (6CI, 7CI, 8CI)

- 4-Nitrophenyl caprate

- p-Nitrophenol hexanoate

- p-Nitrophenyl n-hexanoate

- 4-Nitrophenyl hexanoate

-

- MDL: MFCD00056111

- Inchi: 1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3

- Chiave InChI: OLRXUEYZKCCEKK-UHFFFAOYSA-N

- Sorrisi: N(=O)(C1C=CC(=CC=1)OC(=O)CCCCC)=O

Proprietà calcolate

- Massa esatta: 237.10000

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 17

- Conta legami ruotabili: 6

- Complessità: 254

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.4

- Conta Tautomer: niente

- Superficie polare topologica: 72.1

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1,14 g/cm3

- Punto di ebollizione: 145°C/1mmHg(lit.)

- Indice di rifrazione: n20/D 1.514

- PSA: 72.12000

- LogP: 3.60370

- Solubilità: Non determinato

4-Nitrophenyl hexanoate Informazioni sulla sicurezza

- Codice categoria di pericolo: 36/37/38-36/38-20/21/22

- Istruzioni di sicurezza: S26; S36/37/39

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:0-10°C

4-Nitrophenyl hexanoate Dati doganali

- CODICE SA:2915900090

- Dati doganali:

Codice doganale cinese:

2915900090Panoramica:

2915900090. Altri acidi monocarbossilici aciclici saturi e loro anidri(alogenuro acilico\perossigenazione)Prodotti chimici\acido perossigenazione e sua alogenazione\nitrificazione\solfonazione\derivato nitrosativo. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2915900090 altri acidi monocarbossilici aciclici saturi e loro anidri, alogenuri, perossidi e perossiacidi; loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) Tariffa MFN:5,5% Tariffa generale:30,0%

4-Nitrophenyl hexanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D751387-100g |

Hexanoic acid, 4-nitrophenyl ester |

956-75-2 | 95% | 100g |

$400 | 2023-05-17 | |

| Chemenu | CM274212-100g |

4-Nitrophenyl hexanoate |

956-75-2 | 95+% | 100g |

$1715 | 2022-06-09 | |

| TRC | N545353-50mg |

4-Nitrophenyl Hexanoate |

956-75-2 | 50mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063486-10g |

4-Nitrophenyl hexanoate |

956-75-2 | 96% | 10g |

¥153.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0484-5G |

4-Nitrophenyl Hexanoate |

956-75-2 | >98.0%(GC) | 5g |

¥790.00 | 2024-04-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-486520-1 g |

4-Nitrophenyl Hexanoate, |

956-75-2 | 1g |

¥1,173.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | D751387-10g |

Hexanoic acid, 4-nitrophenyl ester |

956-75-2 | 95% | 10g |

$65 | 2025-02-26 | |

| abcr | AB139037-5g |

n-Hexanoic acid 4-nitrophenyl ester, 98%; . |

956-75-2 | 98% | 5g |

€319.70 | 2025-02-18 | |

| Ambeed | A955912-5g |

4-Nitrophenyl hexanoate |

956-75-2 | 95% | 5g |

$24.0 | 2024-04-15 | |

| 1PlusChem | 1P00IJOQ-10g |

Hexanoic acid, 4-nitrophenyl ester |

956-75-2 | 95% | 10g |

$32.00 | 2024-04-19 |

4-Nitrophenyl hexanoate Metodo di produzione

Synthetic Routes 1

1.2 Solvents: Dichloromethane ; 3 h, 0 °C; 5 h, rt

1.3 Reagents: Hydrogen ion Solvents: Water ; 0 °C

Synthetic Routes 2

- Fingerprint lipolytic enzymes with chromogenic p-nitrophenyl esters of structurally diverse carboxylic acids, Journal of Molecular Catalysis B: Enzymatic, 2011, 73(1-4), 22-26

Synthetic Routes 3

- Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagent for Chromatography-Free Esterification Reaction, Current Organic Synthesis, 2019, 16(7), 1024-1031

Synthetic Routes 4

- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1077-1085

Synthetic Routes 5

- Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol, Journal of Pharmaceutical Sciences, 1982, 71(7), 772-6

Synthetic Routes 6

- Proximate charge effects. 8. Ion pair formation as an assembly process in ester aminolysis, Journal of Organic Chemistry, 1990, 55(4), 1334-8

Synthetic Routes 7

1.2 Reagents: Water ; 10 min, rt

- Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-M, Tetrahedron, 2023, 133,

Synthetic Routes 8

- Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation, RSC Advances, 2012, 2(3), 908-914

Synthetic Routes 9

- Inhibition of the hydrolysis of p-nitrophenyl esters by association with an erythromycin A derivative, Journal of Chemical Research, 1992, (7), 220-1

Synthetic Routes 10

- Development of a hydrolase mimicking peptide amphiphile and its immobilization on silica surface for stereoselective and enhanced catalysis, Journal of Colloid and Interface Science, 2022, 618, 98-110

Synthetic Routes 11

- Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated Esters, ACS Catalysis, 2018, 8(9), 8154-8161

Synthetic Routes 12

1.2 Reagents: Triphenylphosphine ; 24 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

- Recyclable Hypervalent Iodine(III) Reagent Iodosodilactone as an Efficient Coupling Reagent for Direct Esterification, Amidation, and Peptide Coupling, Organic Letters, 2012, 14(12), 3020-3023

Synthetic Routes 13

- Effect of Counterions on the Activity of Lipase in Cationic Water-in-Oil Microemulsions, Langmuir, 2006, 22(21), 8732-8740

Synthetic Routes 14

- N-Heterocyclic Carbene Catalyzed Enantioselective [3 + 2] Dearomatizing Annulation of Saturated Carboxylic Esters with N-Iminoisoquinolinium Ylides, Journal of Organic Chemistry, 2018, 83(7), 3879-3888

4-Nitrophenyl hexanoate Preparation Products

4-Nitrophenyl hexanoate Letteratura correlata

-

1. Acyl transfer mediated by complexation. The effect of cyclodextrins on the reaction of nucleophiles with p-nitrophenyl acetate and hexanoateOswald S. Tee,Timothy A. Gadosy J. Chem. Soc. Perkin Trans. 2 1994 2307

-

2. Aggregation of p-nitrophenyl alkanoates in aqueous solution: a caution concerning their use in enzyme model studiesJ. Peter Guthrie J. Chem. Soc. Chem. Commun. 1972 897

-

Adam T. ?lósarczyk,Ramesh Ramapanicker,Thomas Norberg,Lars Baltzer RSC Adv. 2012 2 908

-

Namrata Singh,Yevgen Karpichev,Rahul Sharma,Bhanushree Gupta,Arvind K. Sahu,Manmohan L. Satnami,Kallol K. Ghosh Org. Biomol. Chem. 2015 13 2827

-

5. Microgels as matrices for molecular receptor and reactive sites: synthesis and reactivity of cavities possessing amino-functionsAndrew Hopkins,Andrew Williams J. Chem. Soc. Perkin Trans. 2 1983 891

956-75-2 (4-Nitrophenyl hexanoate) Prodotti correlati

- 104809-25-8(2-Nitrophenyl caprylate)

- 104809-26-9(Hexadecanoic acid 2-nitrophenylester)

- 1956-11-2(4-Nitrophenyl laurate)

- 1956-09-8(4-Nitrophenyl decanoate)

- 1956-10-1(4-Nitrophenyl caprylate)

- 14617-86-8(p-Nitrophenyl Stearate)

- 104809-27-0(Octadecanoic acid,2-nitrophenyl ester)

- 2635-84-9(4-Nitrophenyl butyrate)

- 1492-30-4(4-Nitrophenyl palmitate)

- 14617-85-7(4-Nitrophenyl Myristate)